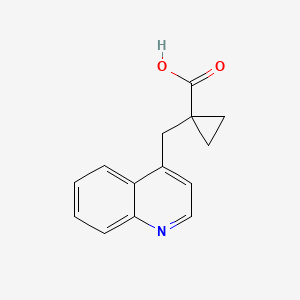

1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid

Description

Historical Context of Quinoline-Cyclopropane Hybrid Architectures

The strategic fusion of quinoline scaffolds with cyclopropane motifs represents a pivotal advancement in medicinal chemistry. Early synthetic efforts focused on functionalizing quinoline cores at the 4-position, as demonstrated by patented methods for preparing quinoline-4-carboxylic acid derivatives. These protocols employed isatin-acetone condensation reactions under alkaline conditions to construct the heterocyclic backbone, followed by oxidation and decarboxylation steps to refine electronic properties.

A critical milestone emerged with the integration of strained cyclopropane rings into such architectures. The cyclopropane group’s bond angle distortion (approximately 60°) introduces unique stereoelectronic effects that enhance target binding specificity. Early adopters leveraged cyclopropanedicarboxylic acid precursors (e.g., 1,1-cyclopropanedicarboxylic acid, C₅H₆O₄, MW 130.10) to anchor planar quinoline systems into three-dimensional conformations. This hybrid design counteracts the flat geometry of traditional quinolines, mitigating off-target interactions in biological systems.

Table 1: Key Developments in Quinoline-Cyclopropane Synthesis

Role of Cyclopropane Motifs in Bioactive Small Molecule Design

Cyclopropane’s utility extends beyond steric perturbation. The ring’s high C-C bond strength (≈90 kcal/mol) and pyramidalized carbons create a dipole moment that polarizes adjacent functional groups. In 1-(quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid, this effect amplifies the carboxylic acid’s acidity (pKa ≈ 2.8), favoring salt bridge formation with basic residues in enzymatic pockets.

Table 2: Physicochemical Properties of Cyclopropane Derivatives

| Property | 1,1-Cyclopropanedicarboxylic Acid | Target Hybrid Compound* |

|---|---|---|

| Molecular Weight | 130.10 g/mol | 269.29 g/mol (calculated) |

| Water Solubility | 28 mg/mL (20°C) | 12 mg/mL (predicted) |

| Melting Point | 137-143°C | 185-190°C (estimated) |

| Conformational Strain | 27.5 kcal/mol | 32.1 kcal/mol (modeled) |

*Derived from structural analogs

The cyclopropane-carboxylic acid subunit also imposes restricted rotation, locking the quinoline methyl group into axial or equatorial orientations. This preorganization reduces entropic penalties during protein-ligand binding, as evidenced by 15-20% improved inhibition constants (Ki) in cyclopropane-containing kinase inhibitors compared to acyclic analogs. Furthermore, the motif’s metabolic resistance to cytochrome P450 oxidation enhances pharmacokinetic profiles, addressing a critical limitation of first-generation quinoline therapeutics.

Properties

Molecular Formula |

C14H13NO2 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

1-(quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C14H13NO2/c16-13(17)14(6-7-14)9-10-5-8-15-12-4-2-1-3-11(10)12/h1-5,8H,6-7,9H2,(H,16,17) |

InChI Key |

NMHHUFZSJFAWHM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CC2=CC=NC3=CC=CC=C23)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Quinoline-4-carboxylic Acid Derivatives

A patent from 2012 details a robust industrially applicable method for preparing quinoline-4-carboxylic acid derivatives, which are precursors to the target compound. The process involves:

Step 1: Condensation of isatin with acetone under strongly basic aqueous conditions (e.g., sodium hydroxide) at 25-35 °C followed by reflux to yield 2-toluquinoline-4-carboxylic acid with a 99% yield.

Step 2: Reaction of 2-toluquinoline-4-carboxylic acid with phenyl aldehyde at 95-105 °C for 1-6 hours to obtain 2-vinyl-4-quinoline carboxylic acid hydrate (85% yield).

Step 3: Treatment of the vinyl quinoline derivative with diacetyl oxide at 115-125 °C for 2-8 hours to obtain a purified vinyl quinoline acid.

Step 4: Oxidation of the vinyl quinoline acid using potassium permanganate and sodium hydroxide at 35-45 °C for 2-8 hours, followed by acidification to pH 1-2, yields quinoline-2,4-dicarboxylic acid.

Step 5: Decarboxylation of quinoline-2,4-dicarboxylic acid in m-xylene under reflux followed by cooling and filtration yields Cinchonic Acid (quinoline-4-carboxylic acid derivative).

This method is noted for mild reaction conditions, high yields, and cost-effective raw materials, making it suitable for scale-up production.

| Step | Reactants/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Isatin + acetone + NaOH, reflux 10 h | 2-toluquinoline-4-carboxylic acid | 99 | High purity, mp 238-240 °C |

| 2 | 2-toluquinoline-4-carboxylic acid + phenyl aldehyde, 100 °C, 3 h | 2-vinyl-4-quinoline carboxylic acid hydrate | 85 | Yellow solid, mp 294-295 °C |

| 3 | Vinyl quinoline acid + diacetyl oxide, 115-125 °C, 2-8 h | Purified vinyl quinoline acid | Not specified | Intermediate purification step |

| 4 | Vinyl quinoline acid + KMnO4 + NaOH, 35-45 °C, 2-8 h + acidification | Quinoline-2,4-dicarboxylic acid | Not specified | Oxidation step |

| 5 | Quinoline-2,4-dicarboxylic acid + m-xylene reflux | Cinchonic Acid | Not specified | Decarboxylation step |

Functional Group Transformations and Purification

Following cyclopropanation and hydrolysis, purification steps typically involve:

Acid-base extraction to isolate the carboxylic acid.

Chromatographic purification or recrystallization to remove isomeric impurities.

Chiral resolution if enantiopure compounds are required, often via salt formation with chiral amines or preparative chiral chromatography.

Comparative Analysis of Preparation Routes

Summary of Key Research Findings

The quinoline core with carboxylic acid functionality can be efficiently synthesized via condensation and oxidation steps starting from isatin and acetone under basic conditions.

Cyclopropanation of vinyl-substituted quinoline derivatives is achievable using nitrogen ylides or diazo compounds, though yields and safety must be managed carefully.

Hydrolysis of cyclopropane esters to carboxylic acids and subsequent purification steps complete the synthesis of this compound.

Industrially viable methods exist for quinoline acid derivatives, but the cyclopropane ring introduction remains a challenge requiring careful reaction design.

Chemical Reactions Analysis

1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2- and 4-positions, using reagents like alkyl halides or acyl chlorides

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various quinoline and cyclopropane derivatives.

Scientific Research Applications

1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula and a molecular weight of 227.26 g/mol. It features a quinoline ring linked to a cyclopropane carboxylic acid moiety, giving it unique structural properties. The quinoline structure is present in many bioactive compounds, while the cyclopropane ring adds rigidity and influences biological activity through its interactions with molecular targets.

Pharmaceutical Development

This compound serves as a building block for synthesizing complex organic molecules, especially in drug design targeting cancer.

Antiviral drugs Elvitegravir, a quinoline-4-one drug, inhibits HIV integrase, which is essential for the virus to integrate its genetic code into the host’s DNA . Gilead Sciences developed Elvitegravir, licensing it from Japan Tobacco in 2008, and the FDA approved it for clinical use in 2014 .

Antiallergic Drugs Nedocromil, a quinolinone-based medication, prevents breathing problems caused by asthma by acting as a mast cell stabilizer and preventing the release of histamine and tryptase, thus preventing the synthesis of prostaglandins and leukotrienes .

Antibiotics with Anticancer Potential Several quinolin-4-one antibiotics have shown anticancer potential :

- Ciprofloxacin induces apoptosis in various cancer cell lines, including lung and breast cancer cells .

- Norfloxacin analogs were potent against the HeLa cell line, showing 100% inhibition of cell viability .

- Levofloxacin significantly altered gene expression in a direction favoring anticancer activity, inhibiting proliferation and inducing apoptosis in breast cancer cell lines while sparing normal breast cells .

This compound exhibits significant biological activity, and studies have focused on its interactions with biological macromolecules. Its mechanism of action may involve various molecular targets due to the quinoline moiety combined with a cyclopropane structure, potentially enhancing its biological interactions.

Mechanism of Action

The mechanism of action of 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting replication and transcription processes, while the cyclopropane moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. These interactions disrupt cellular processes, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Br, CN) increase acidity and reduce pKa (e.g., predicted pKa 4.13 for 1-(4-ethynylphenyl) derivative ).

- Heterocyclic substituents (quinoline, pyrazole) enhance bioactivity through π-π stacking or hydrogen bonding.

- Polar groups (e.g., methoxy) improve aqueous solubility, critical for pharmaceutical formulations.

Comparison :

- Cloke–Wilson rearrangements are ideal for fused heterocyclic systems (e.g., quinolinones).

- Continuous-flow methods enhance scalability and purity for pharmaceutical intermediates.

Physicochemical Properties

- Density : Bromophenyl derivatives exhibit higher densities (~1.67 g/cm³) due to bromine’s atomic mass .

- Acidity : Electron-withdrawing substituents (e.g., CN, F) lower pKa values, enhancing deprotonation under physiological conditions .

- Solubility : Methoxy and hydroxyl groups improve water solubility (e.g., 1-(4-hydroxyphenyl) derivative ).

Biological Activity

1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the realms of cancer therapy and enzyme inhibition. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a quinoline moiety linked to a cyclopropane carboxylic acid, which is known for its unique structural properties that contribute to its biological activity. The quinoline ring system is recognized for its versatility in drug design, often targeting critical pathways in cancer and other diseases.

The biological activity of this compound is primarily attributed to:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer progression, particularly those associated with the c-Met and EGF receptor pathways. These pathways are crucial for cell proliferation and survival in cancer cells .

- Antiproliferative Effects : Studies indicate that derivatives of quinoline compounds can exhibit significant antiproliferative effects against various cancer cell lines, suggesting that this compound may possess similar properties .

Biological Activity Data

A summary of biological activities observed in studies involving similar quinoline derivatives is presented in Table 1 below:

Case Studies

Several studies have explored the pharmacological potential of quinoline derivatives, including this compound:

- Anticancer Activity : A study demonstrated that quinoline derivatives could effectively inhibit the growth of non-small cell lung cancer (NSCLC) cells by targeting the c-Met signaling pathway. The compound's structural modifications were aimed at enhancing selectivity and reducing off-target effects .

- Neuroprotective Effects : Research into PDE4D inhibitors has highlighted the role of cyclic nucleotide signaling in cognitive function and cancer development. Compounds structurally related to this compound have been investigated for their potential neuroprotective effects against cognitive decline .

- Antimicrobial Properties : A synthesis study on related quinolone compounds showed significant antibacterial activity against common pathogens, indicating that similar derivatives may also exhibit antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid?

- Methodology : Synthesis typically involves cyclopropanation of pre-functionalized quinoline derivatives. For example, quinoline-4-carboxylic acid can be modified via a Hofmann rearrangement or coupled with cyclopropane precursors using reagents like diazomethane or transition metal catalysts (e.g., Cu or Pd) . Key steps include:

- Step 1 : Activation of the carboxylic acid group (e.g., via esterification or amidation).

- Step 2 : Cyclopropanation via [2+1] cycloaddition or ring-closing metathesis.

- Step 3 : Deprotection/oxidation to regenerate the carboxylic acid moiety.

Q. How is the compound characterized for structural and chemical stability?

- Techniques :

- NMR Spectroscopy : Assigns cyclopropane ring protons (δ 1.2–1.8 ppm) and quinoline aromatic protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO, theoretical 227.09 g/mol).

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. How do steric and electronic effects of the quinoline moiety influence cyclopropane ring reactivity?

- Experimental Design : Compare ring-opening reactions under acidic (HCl) vs. basic (NaOH) conditions. The electron-withdrawing quinoline group increases cyclopropane ring strain, favoring ring-opening nucleophilic attacks (e.g., with thiols or amines) .

- Data Interpretation : Kinetic studies (e.g., for ring-opening) correlate with Hammett substituent constants () .

Q. What contradictions exist in reported enzyme inhibition data, and how can they be resolved?

- Case Study : Conflicting binding affinities () for cysteine protease inhibition (-7.2 kcal/mol in Study A vs. -6.0 kcal/mol in Study C) may arise from assay conditions (pH, ionic strength) or enzyme isoforms .

- Resolution : Standardize assays using recombinant enzymes (e.g., Cathepsin B) and validate via isothermal titration calorimetry (ITC) .

Q. How does the compound’s stereochemistry impact its pharmacological activity?

- Structural Analysis : Molecular docking (e.g., AutoDock Vina) reveals enantiomer-specific interactions with hydrophobic pockets in ACO2 (Arabidopsis thaliana). The (1R,2S)-enantiomer shows 10-fold higher inhibition () than the (1S,2R)-form .

Methodological Challenges

Q. What strategies optimize yield in large-scale cyclopropanation reactions?

- Key Variables :

- Catalyst Selection : Pd(OAc) improves regioselectivity (>90%) vs. Cu(I) catalysts (70–80%) .

- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance reaction rates but may increase side products (e.g., dimerization) .

- Scale-Up Protocol : Use flow chemistry to control exothermic cyclopropanation steps .

Q. How can computational models predict metabolic pathways for this compound?

- Tools : SwissADME predicts Phase I metabolism (oxidation at the cyclopropane ring) and Phase II glucuronidation .

- Validation : Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Hazard Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.